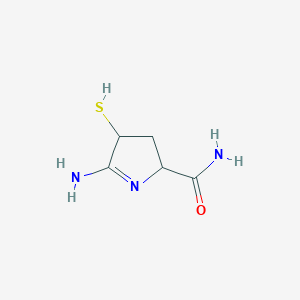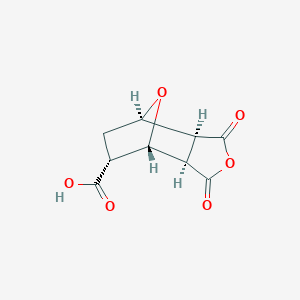
5-endo-Carboxyendothall anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-endo-Carboxyendothall anhydride, also known as CCEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a cyclic anhydride that is synthesized from endothall, a herbicide commonly used in agriculture. CCEA has been shown to have unique biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 5-endo-Carboxyendothall anhydride is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. 5-endo-Carboxyendothall anhydride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. This inhibition can lead to various physiological effects, such as muscle weakness and respiratory distress.
Biochemische Und Physiologische Effekte
5-endo-Carboxyendothall anhydride has been shown to have unique biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 5-endo-Carboxyendothall anhydride has been shown to have antioxidant properties and to modulate the activity of certain ion channels in the body. These effects make 5-endo-Carboxyendothall anhydride a promising candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-endo-Carboxyendothall anhydride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield under optimized conditions. Additionally, 5-endo-Carboxyendothall anhydride has unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also some limitations to the use of 5-endo-Carboxyendothall anhydride in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 5-endo-Carboxyendothall anhydride. One area of interest is the development of new drugs and materials using 5-endo-Carboxyendothall anhydride as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 5-endo-Carboxyendothall anhydride and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and toxicity of 5-endo-Carboxyendothall anhydride in humans, as well as its potential environmental impact.
Synthesemethoden
The synthesis of 5-endo-Carboxyendothall anhydride involves the reaction of endothall with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction takes place under high temperatures and results in the formation of 5-endo-Carboxyendothall anhydride as a white crystalline solid. The yield of 5-endo-Carboxyendothall anhydride can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of the reactants.
Wissenschaftliche Forschungsanwendungen
5-endo-Carboxyendothall anhydride has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of 5-endo-Carboxyendothall anhydride is in the field of organic synthesis. 5-endo-Carboxyendothall anhydride can be used as a building block for the synthesis of various organic compounds, such as cyclic lactones and esters. This makes 5-endo-Carboxyendothall anhydride a valuable tool for the development of new drugs and materials.
Eigenschaften
CAS-Nummer |
127311-90-4 |
|---|---|
Produktname |
5-endo-Carboxyendothall anhydride |
Molekularformel |
C9H8O6 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
(1R,2S,6R,7S,8R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid |
InChI |
InChI=1S/C9H8O6/c10-7(11)2-1-3-4-5(6(2)14-3)9(13)15-8(4)12/h2-6H,1H2,(H,10,11)/t2-,3-,4-,5-,6+/m1/s1 |
InChI-Schlüssel |
GQOKHYKFPZJCCC-UKFBFLRUSA-N |
Isomerische SMILES |
C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)OC3=O)C(=O)O |
SMILES |
C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O |
Kanonische SMILES |
C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O |
Synonyme |
4,7-Epoxyisobenzofuran-5-carboxylic acid, octahydro-1,3-dioxo-, (3a-al pha,4-beta,5-alpha,7-beta,7a-alpha)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



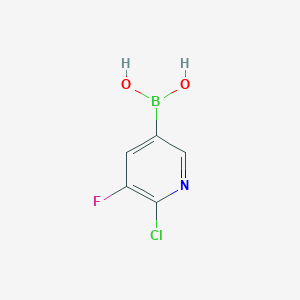


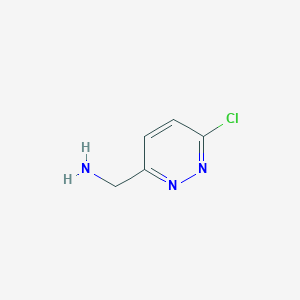
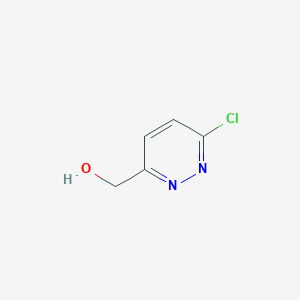
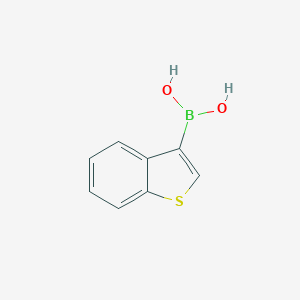
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
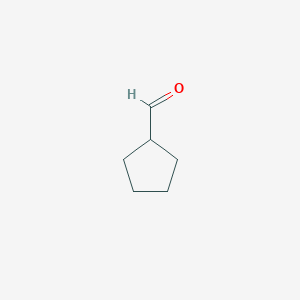


![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)

